4-(1-Aminocyclopropyl)-3-chlorobenzoic acid hydrochloride
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Overview
Description
4-(1-Aminocyclopropyl)-3-chlorobenzoic acid hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group, an amino group, and a chlorobenzoic acid moiety
Preparation Methods
The synthesis of 4-(1-Aminocyclopropyl)-3-chlorobenzoic acid hydrochloride typically involves several steps. One common method starts with the preparation of the cyclopropylamine derivative, which is then reacted with a chlorobenzoic acid derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes .
Chemical Reactions Analysis
4-(1-Aminocyclopropyl)-3-chlorobenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines, forming different substituted benzoic acid derivatives
Scientific Research Applications
4-(1-Aminocyclopropyl)-3-chlorobenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential role in biological processes, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of 4-(1-Aminocyclopropyl)-3-chlorobenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can induce strain in the molecule, making it more reactive and capable of forming covalent bonds with target proteins. This interaction can modulate the activity of these proteins, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
4-(1-Aminocyclopropyl)-3-chlorobenzoic acid hydrochloride can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and plays a role in plant growth and development.
Ethyl 1-aminocyclopropanecarboxylate hydrochloride: This compound is used in peptide synthesis and has applications in organic chemistry.
1-Aminocyclopropyl carboxylic acid ethyl ester hydrochloride: Similar to the ethyl ester, this compound is used in various chemical reactions and as a building block for more complex molecules
Properties
IUPAC Name |
4-(1-aminocyclopropyl)-3-chlorobenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2.ClH/c11-8-5-6(9(13)14)1-2-7(8)10(12)3-4-10;/h1-2,5H,3-4,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHLJNPWAGRQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)C(=O)O)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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